molecular formula C18H20FN3O2 B6052211 N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide

Cat. No.: B6052211
M. Wt: 329.4 g/mol
InChI Key: VUSKOYHTQMJAMU-UDWIEESQSA-N
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Description

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diethylamino group, a hydroxyphenyl group, and a fluorobenzamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 4-fluorobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(3,4-dimethylphenoxy)acetamide
  • N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

Uniqueness

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-3-22(4-2)16-10-7-14(17(23)11-16)12-20-21-18(24)13-5-8-15(19)9-6-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSKOYHTQMJAMU-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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